molecular formula C14H15N3O3S B4234605 N-(2,3-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide

N-(2,3-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide

Cat. No. B4234605
M. Wt: 305.35 g/mol
InChI Key: OQYGKOOMQQWUBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,3-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide often involves complex reactions that yield heterocyclic derivatives with significant biological activities. For example, the synthesis of related heterocyclic derivatives of guanidine and their structural determination through X-ray analysis showcase the intricate processes involved in creating such compounds (Banfield, Fallon, & Gatehouse, 1987).

Molecular Structure Analysis

The detailed molecular structure of compounds within this chemical class is elucidated through techniques such as X-ray crystallography. The crystal structure of similar compounds reveals the folding conformation about the methylene C atom of the thioacetamide bridge and the intramolecular hydrogen bonding stabilizing this conformation (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving N-(2,3-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide and its analogs lead to the formation of compounds with varied biological activities. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides demonstrates the potential anticonvulsant activity of these compounds, highlighting their chemical reactivity and functional properties (Pękala et al., 2011).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their practical applications. While specific data on N-(2,3-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide is not provided in the searched papers, the analysis of similar compounds offers insights into their behavior under various conditions, which is vital for their handling and application in different contexts.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming derivatives, and pharmacological activities, are essential for understanding the applications and limitations of these molecules. The synthesis and evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents exemplify the diverse chemical properties and applications explored in related research (Severina et al., 2020).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-8-4-3-5-10(9(8)2)15-13(20)7-21-14-16-11(18)6-12(19)17-14/h3-6H,7H2,1-2H3,(H,15,20)(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYGKOOMQQWUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide
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N-(2,3-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide
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N-(2,3-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide
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N-(2,3-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide
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N-(2,3-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide
Reactant of Route 6
N-(2,3-dimethylphenyl)-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide

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